molecular formula C14H14O2S B12007675 6-(Phenylsulfanyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one CAS No. 64274-02-8

6-(Phenylsulfanyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one

Katalognummer: B12007675
CAS-Nummer: 64274-02-8
Molekulargewicht: 246.33 g/mol
InChI-Schlüssel: BKQRLBIGHDNYAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(PHENYLTHIO)-4-OXATRICYCLO[4210(3,7)]NONAN-5-ONE is a complex organic compound characterized by its unique tricyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(PHENYLTHIO)-4-OXATRICYCLO[4.2.1.0(3,7)]NONAN-5-ONE typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is economically viable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(PHENYLTHIO)-4-OXATRICYCLO[4.2.1.0(3,7)]NONAN-5-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

2-(PHENYLTHIO)-4-OXATRICYCLO[4.2.1.0(3,7)]NONAN-5-ONE has several applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 2-(PHENYLTHIO)-4-OXATRICYCLO[4.2.1.0(3,7)]NONAN-5-ONE exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-OXA-TRICYCLO[4.2.1.0(3,7)]NONAN-5-ONE: Shares a similar tricyclic structure but lacks the phenylthio group.

    3,7,9-TRIOXATRICYCLO[4.2.1.0(2,4)]NONAN-5-OL: Another tricyclic compound with different functional groups.

Uniqueness

2-(PHENYLTHIO)-4-OXATRICYCLO[421

Eigenschaften

CAS-Nummer

64274-02-8

Molekularformel

C14H14O2S

Molekulargewicht

246.33 g/mol

IUPAC-Name

2-phenylsulfanyl-4-oxatricyclo[4.2.1.03,7]nonan-5-one

InChI

InChI=1S/C14H14O2S/c15-14-11-7-8-6-10(11)12(16-14)13(8)17-9-4-2-1-3-5-9/h1-5,8,10-13H,6-7H2

InChI-Schlüssel

BKQRLBIGHDNYAP-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3C1C(C2SC4=CC=CC=C4)OC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.